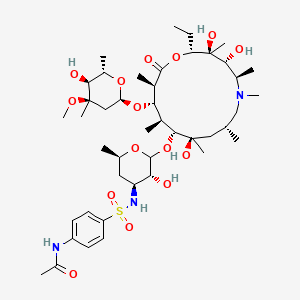
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both amino and fluorine groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a common scaffold in medicinal chemistry.
Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced at the 3-position through nucleophilic substitution reactions using reagents like sodium azide followed by reduction.
Carboxylation: The carboxylate group is introduced via esterification or amidation reactions.
Benzyl Protection: The benzyl group is added to protect the amino group during subsequent reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the carboxylate group can form ionic interactions with target molecules. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- (3S,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine
- (3,4)-cis-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which provides additional steric and electronic properties. This enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C13H18ClFN2O2 |
|---|---|
Molekulargewicht |
288.74 g/mol |
IUPAC-Name |
benzyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 |
InChI-Schlüssel |
RZHUCBOTPKCYGH-FXMYHANSSA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)









